molecular formula C23H24N2O2 B5330596 1-(2-methylbenzoyl)-4-(2-methyl-6-quinolinyl)-4-piperidinol hydrochloride

1-(2-methylbenzoyl)-4-(2-methyl-6-quinolinyl)-4-piperidinol hydrochloride

Cat. No. B5330596
M. Wt: 360.4 g/mol
InChI Key: JFXFBNMCFRTRDN-UHFFFAOYSA-N
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Description

1-(2-methylbenzoyl)-4-(2-methyl-6-quinolinyl)-4-piperidinol hydrochloride is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as P4, and it belongs to the class of compounds known as piperidinols. In

Scientific Research Applications

P4 has been investigated for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management. In cancer treatment, P4 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, P4 has been shown to inhibit tumor growth and metastasis. In neuroprotection, P4 has been shown to protect neurons from oxidative stress and reduce inflammation. In pain management, P4 has been shown to alleviate neuropathic pain in animal models.

Mechanism of Action

The mechanism of action of P4 is not fully understood, but it is believed to involve the modulation of various signaling pathways. P4 has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. P4 has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, P4 has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential channels.
Biochemical and Physiological Effects
P4 has been shown to have various biochemical and physiological effects. In cancer cells, P4 has been shown to induce apoptosis and inhibit cell proliferation. In neurons, P4 has been shown to protect against oxidative stress and reduce inflammation. In animal models, P4 has been shown to inhibit tumor growth and metastasis, protect against ischemic injury, and alleviate neuropathic pain.

Advantages and Limitations for Lab Experiments

P4 has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. P4 is also relatively stable and easy to handle. However, P4 has some limitations for lab experiments. It is relatively expensive, and its solubility in aqueous solutions is limited. Additionally, P4 has some potential toxicity, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research on P4. One area of research could be the development of more efficient synthesis methods for P4. Another area of research could be the investigation of P4's potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, the mechanism of action of P4 could be further elucidated, and new targets for P4 could be identified. Finally, the potential toxicity of P4 could be further investigated, and safety guidelines for handling the compound could be established.
Conclusion
In conclusion, 1-(2-methylbenzoyl)-4-(2-methyl-6-quinolinyl)-4-piperidinol hydrochloride is a chemical compound that has been extensively researched for its potential therapeutic applications. The synthesis method of P4 involves the reaction of 2-methylbenzoyl chloride with 2-methyl-6-quinolinecarboxaldehyde in the presence of sodium borohydride. P4 has been investigated for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management. The mechanism of action of P4 is not fully understood, but it is believed to involve the modulation of various signaling pathways. P4 has several advantages for lab experiments, but caution should be taken when handling the compound due to its potential toxicity. There are several future directions for research on P4, including the development of more efficient synthesis methods and the investigation of P4's potential therapeutic applications in other fields.

Synthesis Methods

The synthesis of P4 involves the reaction of 2-methylbenzoyl chloride with 2-methyl-6-quinolinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then reacted with piperidine in the presence of hydrochloric acid to obtain P4. The synthesis of P4 has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.

properties

IUPAC Name

[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-16-5-3-4-6-20(16)22(26)25-13-11-23(27,12-14-25)19-9-10-21-18(15-19)8-7-17(2)24-21/h3-10,15,27H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXFBNMCFRTRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4=CC=CC=C4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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